1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one

Beschreibung

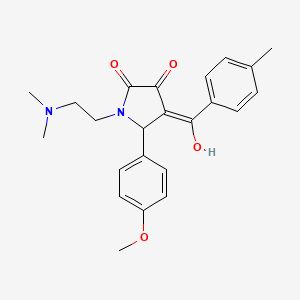

The compound 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by:

- Position 1: A 2-(dimethylamino)ethyl group, enhancing solubility via its basic tertiary amine.

- Position 3: A hydroxy group, a common pharmacophore in bioactive molecules, likely involved in hydrogen bonding .

- Position 4: A 4-methylbenzoyl moiety, contributing steric bulk and lipophilicity.

- Position 5: A 4-methoxyphenyl group, providing electron-donating effects.

This scaffold is associated with diverse biological activities, including protease inhibition and antiestrogenic effects, as observed in structurally related compounds .

Eigenschaften

IUPAC Name |

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-15-5-7-17(8-6-15)21(26)19-20(16-9-11-18(29-4)12-10-16)25(14-13-24(2)3)23(28)22(19)27/h5-12,20,26H,13-14H2,1-4H3/b21-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSMFZGFAAQQHS-XUTLUUPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)OC)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

Introduction of the Dimethylaminoethyl Group: This can be achieved through a nucleophilic substitution reaction where a dimethylaminoethyl halide reacts with the pyrrole ring.

Addition of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using oxidizing agents.

Attachment of the Methoxyphenyl Group: This step can involve a Friedel-Crafts alkylation reaction where a methoxybenzene derivative reacts with the pyrrole ring.

Incorporation of the Methylbenzoyl Group: The final step can involve an acylation reaction using a methylbenzoyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like LiAlH4 or NaBH4.

Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions.

Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidizing Agents: PCC, Jones reagent, KMnO4

Reducing Agents: LiAlH4, NaBH4

Catalysts: Lewis acids like AlCl3 for Friedel-Crafts reactions

Solvents: Common organic solvents like dichloromethane, ethanol, and toluene

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Wissenschaftliche Forschungsanwendungen

1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter systems.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Position 1: Polar substituents (e.g., 2-hydroxypropyl, 2-methoxyethyl) improve aqueous solubility but may reduce cell permeability. The dimethylaminoethyl group in the target compound balances solubility and lipophilicity.

- Position 5 : Bulky substituents (e.g., isopropyl in ) may hinder binding in sterically sensitive biological targets compared to the target’s 4-methoxyphenyl .

Key Observations :

- The 3-hydroxy group is critical for activity across analogs, likely acting as a hydrogen bond donor .

- Electron-rich aryl groups (e.g., 4-methoxyphenyl in the target) enhance binding in estrogen receptor-related pathways, as seen in antiestrogenic compounds .

- Dimethylaminoethyl substitution may improve pharmacokinetic properties (e.g., half-life) compared to thiazolyl or benzyl groups .

Physicochemical Properties

Biologische Aktivität

1-(2-(Dimethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one, a pyrrole derivative, has garnered interest in pharmacological research due to its potential biological activities. This compound exhibits structural features that suggest various mechanisms of action, particularly in the context of receptor antagonism and anticancer properties.

Chemical Structure and Properties

The compound has the following molecular formula: , with a molecular weight of approximately 448.55 g/mol. Its structure includes a dimethylaminoethyl group, a hydroxyl group, and methoxy and benzoyl substituents that contribute to its biological activity.

Antagonistic Properties

Research indicates that compounds similar to this compound act as antagonists of the N-formyl peptide receptor 1 (FPR1). These compounds inhibit calcium flux in human neutrophils, chemotaxis, and adhesion to epithelial cells, suggesting a potential role in modulating immune responses .

Key Findings:

- FPR1 Antagonism: The compound has been shown to effectively compete with agonists for binding to FPR1, inhibiting downstream signaling pathways such as ERK1/2 phosphorylation in neutrophils .

- Selectivity: Most antagonists derived from this scaffold exhibit specificity for FPR1, with minimal effects on related receptors (FPR2, FPR3) and chemokine receptors .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving multicellular spheroids, it demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation .

Case Study:

In a study published by Walid Fayad et al., the compound was identified as a novel anticancer agent through high-throughput screening against spheroid models. The results indicated a dose-dependent response in cancer cell viability reduction, highlighting its potential as an effective therapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. SAR studies suggest that:

- Hydrophobic Groups: The presence of small hydrophobic groups at specific positions enhances receptor binding affinity and antagonist potency.

- Functional Groups: Hydroxyl and methoxy substituents play crucial roles in modulating biological interactions and solubility profiles .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.